
Fmoc-GGFG-Dxd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-GGFG-Dxd is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Fmoc-GGFG, and a DNA topoisomerase I inhibitor, DXd. This compound is designed to deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-GGFG-Dxd involves the conjugation of the Fmoc-GGFG linker to the DXd molecule. The process typically includes the following steps:
Fmoc-GGFG Linker Synthesis: The Fmoc-GGFG linker is synthesized through solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by the removal of the Fmoc protecting group.
Conjugation to DXd: The Fmoc-GGFG linker is then conjugated to the DXd molecule using a suitable coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Fmoc-GGFG-Dxd undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc-GGFG linker is designed to be cleaved by lysosomal enzymes, such as cathepsins B and L, which are upregulated in tumor cells.
Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the release of the DXd payload.
Common Reagents and Conditions:
Cleavage Reactions: Enzymes like cathepsins B and L.
Hydrolysis: Acidic conditions, such as those found in lysosomes.
Major Products: The major product formed from the cleavage of this compound is the active DXd molecule, which exerts its cytotoxic effects on cancer cells .
科学的研究の応用
Fmoc-GGFG-Dxd has a wide range of scientific research applications, particularly in the field of oncology:
作用機序
The mechanism of action of Fmoc-GGFG-Dxd involves the following steps:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Fmoc-GGFG linker is cleaved by lysosomal enzymes, releasing the DXd payload.
Cytotoxic Effect: The released DXd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
類似化合物との比較
Deruxtecan (MC-GGFG-Dxd): Similar to Fmoc-GGFG-Dxd, Deruxtecan is an ADC drug-linker conjugate composed of a DX-8951 derivative (DXd) and a maleimide-GGFG peptide linker.
Trastuzumab Deruxtecan (T-Dxd): An ADC that uses a similar GGFG linker and DXd payload, approved for the treatment of HER2-positive breast cancer.
Uniqueness: this compound is unique due to its specific Fmoc-GGFG linker, which provides stability and selective cleavage in the tumor microenvironment. This design enhances the therapeutic index by reducing systemic toxicity and improving targeted delivery .
特性
分子式 |
C57H55FN8O12 |
|---|---|
分子量 |
1063.1 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C57H55FN8O12/c1-3-57(75)40-20-45-52-37(25-66(45)54(72)39(40)27-77-55(57)73)51-42(18-17-32-30(2)41(58)21-43(65-52)50(32)51)63-49(70)28-76-29-62-47(68)22-60-53(71)44(19-31-11-5-4-6-12-31)64-48(69)24-59-46(67)23-61-56(74)78-26-38-35-15-9-7-13-33(35)34-14-8-10-16-36(34)38/h4-16,20-21,38,42,44,75H,3,17-19,22-29H2,1-2H3,(H,59,67)(H,60,71)(H,61,74)(H,62,68)(H,63,70)(H,64,69)/t42-,44-,57-/m0/s1 |
InChIキー |
TVZRZUVAYRAILT-XWCAFGSDSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
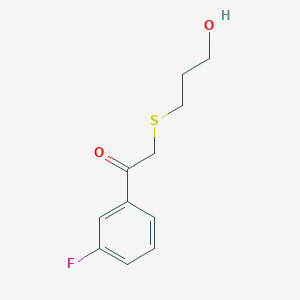

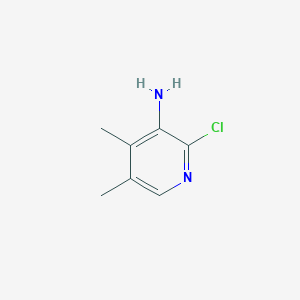
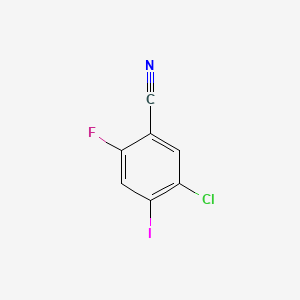
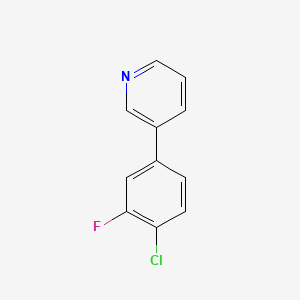
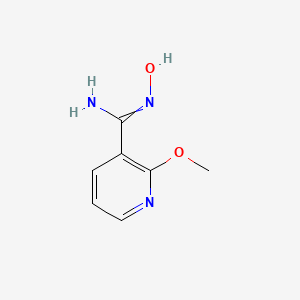
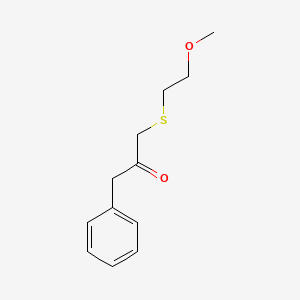
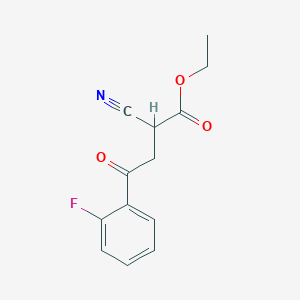


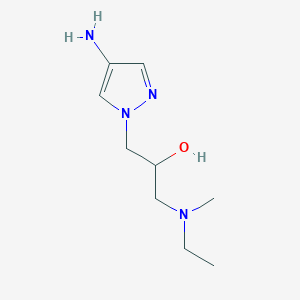
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)

